Lipophilicity Advantage: Computed LogP (XLogP3-AA) vs. Ethenzamide
The target compound exhibits a markedly higher computed lipophilicity (XLogP3-AA = 2.1) compared to the structurally simpler analog 2-ethoxybenzamide (Ethenzamide, XLogP3-AA = 1.0) [1][2]. This ~1.1 log unit increase arises from the extended alkyl-thioether side chain and predicts enhanced passive membrane permeability, positioning it as a more lipophilic scaffold for programs where CNS penetration or improved cellular uptake is desired [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 2-Ethoxybenzamide (Ethenzamide, CID 3282): XLogP3-AA = 1.0 |
| Quantified Difference | Target is 1.1 log units (~12.6×) more lipophilic |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release; no experimental measurement available |
Why This Matters
In lead optimization, a LogP increase of 1.1 units represents a major shift in solubility, permeability, and protein binding that can decisively differentiate a compound for indications requiring higher tissue distribution.
- [1] PubChem Compound Summary for CID 71787288. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. National Center for Biotechnology Information (2024). View Source
